Methyl 4-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-25-18(24)13-2-4-14(5-3-13)21-15(23)12-27-17-16(19-6-7-20-17)22-8-10-26-11-9-22/h2-7H,8-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGIZEONBACKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiomorpholine derivative. This is followed by the introduction of the pyrazinyl group through a thioether formation reaction. The final step involves the acetylation of the amino group on the benzoate moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiomorpholine and pyrazinyl groups make it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.
Biology: In biological research, Methyl 4-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects.
Medicine: The compound is explored for its therapeutic potential. It may serve as a precursor for drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of novel compounds with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate exerts its effects involves interactions with molecular targets and pathways. The thiomorpholine ring may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
Ethyl 4-(2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
- Structure : Replaces the pyrazine-thiomorpholine group with a 1,3,4-oxadiazole ring substituted with a bromophenyl group.
- Synthesis : Uses Pd-catalyzed coupling reactions, analogous to methods for compound 16 in .
Methyl 4-(2-((7-(4-Methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate
- Structure : Features an imidazo-triazole ring system instead of pyrazine-thiomorpholine.
- Properties : Molecular weight (439.5 g/mol) and formula (C21H21N5O4S) differ significantly from the target compound, likely due to the methoxyphenyl substituent and triazole core .
- Functional Implications : The imidazo-triazole moiety may enhance π-π stacking interactions in biological targets compared to pyrazine-based systems .
Cephalosporin Derivatives ()
- Structure : Contain thioacetamido linkages (e.g., (6R,7S)-7-(2-[(4-carboxy-3-hydroxyisothiazol-5-yl)thio]acetamido)-...).
- Activity : These are antibiotics, highlighting the role of thioacetamido bridges in bioactive molecules. The pyrazine-thiomorpholine group in the target compound may offer distinct pharmacokinetic profiles .
Agrochemical Analogues: Sulfonylurea Herbicides
Metsulfuron Methyl Ester
- Structure : Contains a triazine core and sulfonylurea bridge instead of pyrazine-thiomorpholine.
- Application: Used as a herbicide, demonstrating how benzoate esters and heterocycles can be tailored for agrochemical activity. The pyrazine-thiomorpholine system in the target compound may lack the triazine’s herbicidal efficacy but could offer novel modes of action .
Characterization Techniques
- Spectroscopy : All compounds are characterized via 1H-NMR, 13C-NMR, and IR, confirming structural integrity. UV-Vis data (e.g., for phthalocyanine derivatives in ) highlight electronic differences between heterocyclic systems .
Physicochemical and Functional Properties
| Property | Target Compound | Ethyl 4-(2-((5-(2-Bromophenyl)-oxadiazolyl)thio)acetamido)benzoate | Metsulfuron Methyl Ester |
|---|---|---|---|
| Core Heterocycle | Pyrazine-thiomorpholine | 1,3,4-Oxadiazole | 1,3,5-Triazine |
| Molecular Weight (g/mol) | Not reported | 334.5 (calc. from formula) | 381.4 |
| Application | Undisclosed | Potential pharmaceutical/agrochemical | Herbicide |
| Key Substituent | Thiomorpholine | Bromophenyl | Sulfonylurea |
Biological Activity
Methyl 4-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 342.39 g/mol. Its structural features include a benzoate moiety linked to an acetamido group and a thiomorpholinopyrazine substituent, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thioether compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Inhibition Zone (mm) | Bacteria Tested |
|---|---|---|
| Thioether Compound A | 12 | E. coli |
| Thioether Compound B | 14 | S. aureus |
| This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound exhibits dose-dependent cytotoxic effects on various cancer cell lines while showing lower toxicity towards normal cells.
Table 2: Cytotoxicity Results
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 30 | 70 |
| 50 | 45 |
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Cell Division : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with Protein Synthesis : The presence of the thiomorpholine group may enhance the lipophilicity of the compound, facilitating penetration through bacterial membranes.
Study 1: Antimicrobial Efficacy
A recent study evaluated a series of thioether derivatives, including this compound, against multi-drug resistant strains. The results indicated that this compound demonstrated notable antibacterial activity compared to standard antibiotics.
Study 2: In Vitro Cytotoxicity
Another investigation focused on the in vitro cytotoxicity of the compound against human cancer cell lines. The findings revealed that at lower concentrations, the compound maintained high cell viability, suggesting potential as a therapeutic agent with minimal side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate, and how can reaction conditions be optimized for higher yields?
- Methodology : Multi-step synthesis typically involves coupling thiomorpholinopyrazine derivatives with a benzoate precursor. For example, analogous compounds (e.g., ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate) are synthesized via nucleophilic substitution or thioether formation, followed by amide coupling using reagents like DCC or HOBt. Reaction optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and stoichiometry of reactants. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
- Data Consideration : Yields may vary significantly (e.g., 80–88% for morpholine analogs vs. lower yields for sterically hindered substrates). Monitoring intermediates via TLC and confirming purity via melting point analysis or HPLC is recommended .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodology :
- FT-IR : Verify characteristic peaks for acetamido (N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and thiomorpholine (C–S ~650 cm⁻¹).
- ¹H/¹³C-NMR : Key signals include the methyl ester (δ ~3.8–3.9 ppm for –OCH₃), aromatic protons (δ ~7.5–8.2 ppm), and thiomorpholine protons (δ ~2.5–3.5 ppm).
- Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values.
- Validation : Cross-referencing with analogous compounds (e.g., methyl 2-[2-morpholinoacetamido]benzoate) ensures consistency in spectral assignments .
Q. How can researchers assess the preliminary biological activity of this compound?
- Experimental Design :
- In vitro assays : Screen against bacterial/fungal strains (e.g., E. coli, S. aureus) using disk diffusion or microbroth dilution to determine MIC values.
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate safety thresholds.
- Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity for kinase targets).
- Data Interpretation : Compare activity to positive controls (e.g., ciprofloxacin for antimicrobial studies) and analyze dose-response curves for IC₅₀/EC₅₀ values .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Case Analysis : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent used for compound dissolution) or cell line specificity. For example, thiomorpholine derivatives may show higher activity in Gram-positive bacteria due to membrane permeability differences.
- Resolution :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Perform orthogonal assays (e.g., SEM imaging for membrane disruption vs. metabolic inhibition assays).
- Use statistical tools (e.g., ANOVA) to quantify variability between replicates .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to predict binding affinities for targets (e.g., kinase ATP-binding pockets).
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrazine ring) with activity trends.
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates.
- Validation : Synthesize top-ranked derivatives and validate predictions via in vitro/in vivo assays .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Key Issues :
- Low yields : Side reactions (e.g., oxidation of thioether groups) during large-scale reactions.
- Purification : Column chromatography becomes impractical; switch to recrystallization or fractional distillation.
- Solutions :
- Use flow chemistry for controlled reaction conditions and improved heat transfer.
- Optimize protecting group strategies (e.g., tert-butoxycarbonyl for amine protection) to minimize side products .
Q. How can researchers investigate the metabolic stability of this compound in preclinical models?
- Experimental Approach :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify Phase I/II metabolites.
- In vivo studies : Administer to rodent models, collect plasma/urine samples, and quantify parent compound/metabolites.
- Data Analysis : Calculate half-life (t₁/₂) and clearance rates. Compare to structural analogs (e.g., methyl benzoate derivatives with varying substituents) to establish SAR for metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
